molecular formula C19H17BrN2O3S2 B2557443 (Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-19-0

(Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2557443
CAS RN: 865249-19-0
M. Wt: 465.38
InChI Key: IBHYYDPVJKUKRL-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H17BrN2O3S2 and its molecular weight is 465.38. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

The compound (Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (referred to as BOCC ) was synthesized through Knoevenagel condensation. The reaction involved 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, catalyzed by CF₃COOH. Single crystal X-ray diffraction analysis confirmed its structure, revealing two identical molecules (A and B) in the asymmetric unit. The crystal packing is stabilized by C–H⋯N and C–H⋯O bonding, along with C–N⋯π and off-set π⋯π stacking interactions .

Intermolecular Interactions

Hirshfeld surface analysis further explored the intermolecular interactions. The enrichment ratio highlighted the tendency of contacts to form crystal packing interactions. Additionally, void analysis predicted the compound’s mechanical behavior. Computational studies using B3LYP/6-31G(d,p) electron density model assessed interaction energies, emphasizing their role in stabilizing molecular pairs .

Coumarin Derivatives

Coumarins, including BOCC, are valuable oxygen-containing heterocycles found in natural products and herbal medicines. Over 1300 coumarin derivatives have been identified, and they exhibit diverse biological activities. Researchers have explored coumarins for anti-HIV, anticancer, anti-microbial, anti-inflammatory, and antioxidant properties .

Salvianolic Acid A Intermediate

BOCC serves as a key intermediate in the synthesis of salvianolic acid A. This compound is derived from commercially available 2-hydroxy-3-methoxybenzaldehyde and plays a crucial role in medicinal chemistry .

Imidazopyridine Synthesis

A novel method involving microwave irradiation was developed to synthesize 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine. This work demonstrates the versatility of brominated compounds in heterocyclic chemistry .

properties

IUPAC Name

methyl 2-[6-bromo-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S2/c1-25-18(24)12-22-15-8-7-13(20)11-16(15)27-19(22)21-17(23)9-10-26-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHYYDPVJKUKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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